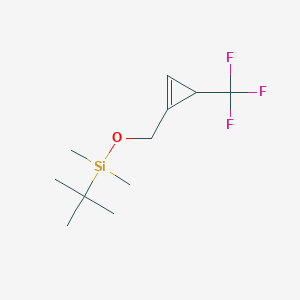
(1,3-dioxoisoindolin-2-yl)-PEG1-amine TFA salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-dioxoisoindolin-2-yl)-PEG1-amine TFA salt is a compound that features a phthalimide group (1,3-dioxoisoindolin-2-yl) linked to a polyethylene glycol (PEG) chain terminated with an amine group, and it is stabilized as a trifluoroacetic acid (TFA) salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxoisoindolin-2-yl)-PEG1-amine TFA salt typically involves the following steps:
Formation of the Phthalimide Group: The phthalimide group can be synthesized by the condensation reaction of an aromatic primary amine with a maleic anhydride derivative.
Attachment of PEG Chain: The PEG chain is introduced through a nucleophilic substitution reaction where the amine group of PEG reacts with the phthalimide.
Formation of TFA Salt: The final step involves the formation of the TFA salt by reacting the amine-terminated PEG-phthalimide with trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Condensation Reactions: Using large reactors to facilitate the condensation of aromatic primary amines with maleic anhydride derivatives.
Continuous Flow Systems: Employing continuous flow systems for the nucleophilic substitution reaction to attach the PEG chain.
Purification and Crystallization: Utilizing advanced purification techniques such as crystallization and chromatography to obtain high-purity TFA salt.
Analyse Des Réactions Chimiques
Types of Reactions
(1,3-dioxoisoindolin-2-yl)-PEG1-amine TFA salt undergoes various chemical reactions, including:
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Oxidation and Reduction: The phthalimide group can be involved in oxidation and reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve organic solvents like dichloromethane.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of the original compound.
Hydrolysis: Decomposition products including phthalic acid and PEG.
Oxidation and Reduction: Oxidized or reduced forms of the phthalimide group.
Applications De Recherche Scientifique
(1,3-dioxoisoindolin-2-yl)-PEG1-amine TFA salt has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for enhanced stability and solubility.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (1,3-dioxoisoindolin-2-yl)-PEG1-amine TFA salt involves:
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalimide Derivatives: Compounds like N-substituted phthalimides.
PEGylated Compounds: Molecules with PEG chains attached to various functional groups.
Uniqueness
(1,3-dioxoisoindolin-2-yl)-PEG1-amine TFA salt is unique due to its combination of a phthalimide group and a PEG chain, which imparts both stability and solubility, making it suitable for a wide range of applications .
Propriétés
Formule moléculaire |
C12H14N2O4 |
|---|---|
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
2-[2-(2-aminoethoxy)ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C12H14N2O4/c13-5-6-17-7-8-18-14-11(15)9-3-1-2-4-10(9)12(14)16/h1-4H,5-8,13H2 |
Clé InChI |
PAVWNPJFQPZKEP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(E)-Benzylidene-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13717969.png)

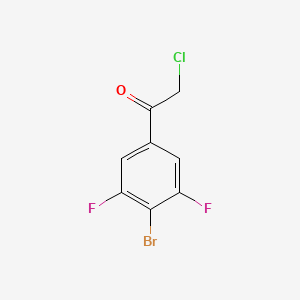
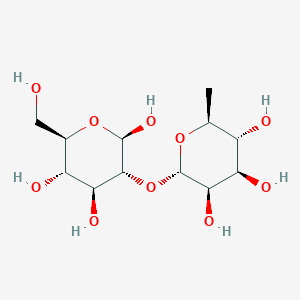
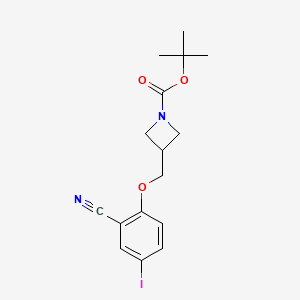

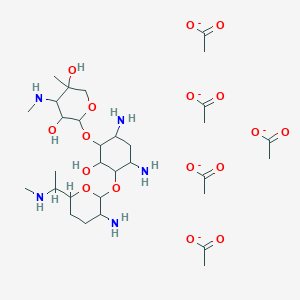
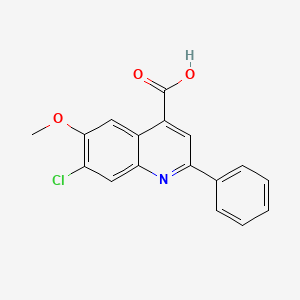
![9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B13718038.png)
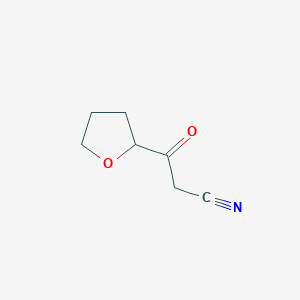

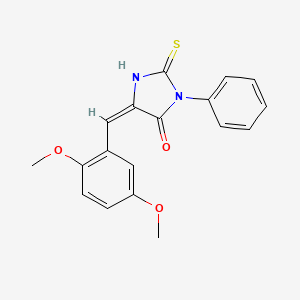
![[2-(2-Methoxyphenoxy)phenyl]methyl-cyanocarbonimidodithioate](/img/structure/B13718064.png)
